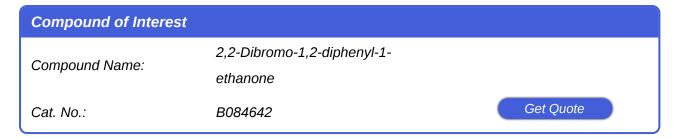


# Technical Guide: 2,2-Dibromo-1,2-diphenyl-1ethanone

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,2-Dibromo-1,2-diphenyl-1-ethanone** is an alpha,alpha-dihalo ketone. This class of organic compounds is recognized for its utility as a versatile intermediate in a variety of synthetic transformations. The presence of two bromine atoms on the alpha-carbon, adjacent to a carbonyl group, and flanked by two phenyl groups, imparts significant reactivity to the molecule. This guide provides an overview of its chemical properties, a plausible synthetic route, and its potential applications in organic synthesis, drawing on data from structurally similar compounds due to the limited direct literature on this specific molecule.

While a dedicated CAS number for **2,2-Dibromo-1,2-diphenyl-1-ethanone** is not readily available in public databases, its IUPAC name is consistent with systematic nomenclature.

# **Chemical and Physical Properties**

Quantitative data for **2,2-Dibromo-1,2-diphenyl-1-ethanone** is not extensively documented. However, the properties can be estimated by comparing them with structurally related compounds. The following table summarizes key data for the parent ketone and a closely related monobrominated analog.



Property	2,2-Dibromo-1- phenylethanone	2-Bromo-1,2- diphenylethanone
IUPAC Name	2,2-dibromo-1- phenylethanone[1]	2-bromo-1,2-diphenylethanone
Molecular Formula	C8H6Br2O[1]	C14H11BrO
Molecular Weight	277.94 g/mol [1]	275.14 g/mol
Appearance	-	-
Melting Point	-	-
Boiling Point	-	-
Solubility	Generally soluble in organic solvents.	Generally soluble in organic solvents.

Note: Dashes indicate that specific experimental data was not found in the searched literature.

# Experimental Protocols Proposed Synthesis of 2,2-Dibromo-1,2-diphenyl-1ethanone

A common method for the synthesis of  $\alpha$ , $\alpha$ -dibromo ketones is the direct bromination of the corresponding ketone.[2] The following protocol describes a plausible synthesis of **2,2-Dibromo-1,2-diphenyl-1-ethanone** from 1,2-diphenylethanone (Deoxybenzoin).

#### Materials:

- 1,2-diphenylethanone (Deoxybenzoin)
- Bromine (Br2)
- · Anhydrous Chloroform (CHCl3) or Acetic Acid
- Sodium thiosulfate solution (aqueous)



- Saturated sodium bicarbonate solution
- Brine
- Anhydrous Sodium Sulfate (Na2SO4)
- Ether

#### Procedure:

- A solution of 1,2-diphenylethanone (1 equivalent) is prepared in a suitable anhydrous solvent, such as chloroform or acetic acid, within a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.
- The flask is cooled in an ice bath to 0 °C.
- A solution of bromine (2 equivalents) in the same solvent is added dropwise to the stirred ketone solution over a period of 2-3 hours, while maintaining the temperature at 0 °C and protecting the reaction from light.
- After the addition is complete, the reaction mixture is allowed to stir at room temperature for an additional 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
- The reaction mixture is then carefully poured into ice-cold water.
- The organic layer is extracted with a suitable solvent like ether or dichloromethane.
- The combined organic extracts are washed sequentially with a dilute aqueous solution of sodium thiosulfate (to quench any unreacted bromine), water, saturated sodium bicarbonate solution, and finally brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2,2-Dibromo-1,2-diphenyl-1-ethanone** can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).



# **Synthetic Applications and Reaction Mechanisms**

As an  $\alpha$ , $\alpha$ -dihalo ketone, **2,2-Dibromo-1,2-diphenyl-1-ethanone** is a valuable precursor for various organic transformations. Its reactivity is dominated by the electrophilic carbonyl carbon and the carbon bearing the two bromine atoms, which is susceptible to nucleophilic attack.

#### **Potential Reactions:**

- Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-heteroatom bonds.[3]
- Favorskii Rearrangement: In the presence of a base, α,α-dihalo ketones can undergo a
   Favorskii rearrangement to yield carboxylic acid derivatives. This reaction proceeds through
   a cyclopropanone intermediate.
- Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.[3]

# Visualizations Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **2,2-Dibromo-1,2-diphenyl-1-ethanone**.

Caption: Proposed synthesis of **2,2-Dibromo-1,2-diphenyl-1-ethanone**.

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## References

- 1. 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Buy 2,2-Dibromo-1-(2-chlorophenyl)ethanone (EVT-3463935) | 34356-83-7 [evitachem.com]
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